![molecular formula C9H13NO3S B028131 N-(2-hydroxyethyl)-4-methylbenzenesulfonamide CAS No. 14316-14-4](/img/structure/B28131.png)
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
Overview
Description
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, also known as HEMBS, is an organic compound used in a variety of scientific and industrial applications. It is a white crystalline solid, soluble in water and organic solvents, and has a melting point of 112°C. HEMBS is a versatile compound and has been used as an intermediate in organic synthesis, as a surfactant, and as a corrosion inhibitor. In addition, it has been studied for its potential use in medical applications, such as cancer treatment.
Scientific Research Applications
Carbon Capture and Storage (CCS)
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, also known as N-(2-Hydroxyethyl)-piperazine (HEPZ), is a derivative of piperazine that has been studied for its potential in carbon capture and storage (CCS). It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential replacement for PZ as an activator added in the mixed amine system to capture CO2 .
Thermodynamic Modeling
HEPZ has been used in thermodynamic modeling for CO2 solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. The model predicts the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system by the aqueous HEPZ solution .
Synthesis of Heterocyclic Compounds
With its unique structure consisting of a benzene ring bearing a methyl group and a hydroxyethyl group attached to the nitrogen atom, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide finds extensive applications in scientific research. As a reagent, it plays a role in the synthesis of heterocyclic compounds .
Generation of Free Radicals
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide can be used to generate free radicals at a controlled and constant rate for a specific duration and at a specific site. This is essential to study the dynamics of oxidation and antioxidation.
5. Synthesis of Fatty Acid Diethanolamides (FADs) N-(2-hydroxyethyl)-4-methylbenzenesulfonamide can be used in the one-pot solvent-free synthesis of N,N-Bis(2-hydroxyethyl) alkylamide or fatty acid diethanolamides (FADs) from a variety of triglycerides .
properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-8-2-4-9(5-3-8)14(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIWTWXTZDDNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365476 | |
Record name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
CAS RN |
14316-14-4 | |
Record name | N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14316-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide in the synthesis of benzoxazocines?
A1: N-(2-hydroxyethyl)-4-methylbenzenesulfonamide serves as a key intermediate in the synthesis of benzo[e]cycloalka[g][1,4]oxazocine N-tosylates. [] The process involves several steps:
- Cyclization with Bromine: Finally, the interaction of these synthesized amides with molecular bromine yields the desired benzo[e]cycloalka[g][1,4]oxazocine N-tosylates. Interestingly, the reaction predominantly forms aR,R-stereoisomers which slowly transform into aS,R-atropisomers in solution. []
Q2: How is N-(2-hydroxyethyl)-4-methylbenzenesulfonamide utilized in the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives?
A2: N-(2-hydroxyethyl)-4-methylbenzenesulfonamide plays a crucial role as a reactant in a novel Prins cascade process to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. [] This reaction involves the coupling of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide with aldehydes. Notably, this method provides a novel route to synthesize spiromorpholinotetrahydropyran derivatives through Prins bicyclization. []
Q3: Does the reaction temperature influence the stereoselectivity of InCl3-catalyzed Prins bicyclization reactions involving N-(2-hydroxyethyl)-4-methylbenzenesulfonamide?
A3: Yes, reaction temperature significantly affects the stereoselectivity in these reactions. []
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